molecular formula C15H16FNO4S B5444854 N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide

N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide

Cat. No.: B5444854
M. Wt: 325.4 g/mol
InChI Key: PREWYWVQSDYNMK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide is an organic compound that features a combination of a 3,4-dimethoxybenzyl group and a 4-fluorobenzenesulfonamide group

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-14-8-3-11(9-15(14)21-2)10-17-22(18,19)13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWYWVQSDYNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-fluorobenzenesulfonamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or sodium hydride. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxybenzyl chloride
  • 4-fluorobenzenesulfonamide
  • N-(3,4-dimethoxybenzyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide is unique due to the presence of both the 3,4-dimethoxybenzyl and 4-fluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

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